molecular formula C17H12F4N2O2S B2435130 N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 325854-82-8

N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2435130
CAS No.: 325854-82-8
M. Wt: 384.35
InChI Key: AEGAQTVYWALGOU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C17H12F4N2O2S and its molecular weight is 384.35. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2S/c18-10-2-4-11(5-3-10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)1-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGAQTVYWALGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a novel compound that has garnered attention for its potential biological activities. Its unique chemical structure combines a fluorinated phenyl group with a trifluoromethyl-substituted benzothiazine moiety, which contributes to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 4 fluorophenyl 2 3 oxo 6 trifluoromethyl 3 4 dihydro 2H 1 4 benzothiazin 2 yl acetamide\text{N 4 fluorophenyl 2 3 oxo 6 trifluoromethyl 3 4 dihydro 2H 1 4 benzothiazin 2 yl acetamide}

This compound features key functional groups that enhance its biological activity. The trifluoromethyl group increases lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

Research indicates that this compound acts as an agonist at the kappa-opioid receptor . This receptor is involved in pain modulation and other physiological processes, suggesting potential applications in pain management and anti-inflammatory therapies.

In Vitro Studies

In vitro studies have demonstrated the compound's activity against various biological targets. Notably, it exhibits:

  • Anti-inflammatory properties : Similar compounds have shown effectiveness in reducing inflammation markers.
  • Analgesic effects : By acting on kappa-opioid receptors, it may provide pain relief comparable to traditional analgesics.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features and activities:

Compound NameStructure FeaturesUnique AspectsBiological Activity
N-(3-hydroxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydrobenzothiazin]acetamideHydroxyphenyl instead of fluorophenylDifferent biological activity due to hydroxyl substitutionModerate anti-inflammatory
N-(4-chlorophenyl)-2-[3-thioacetylbenzothiazine]acetamideChlorinated phenyl groupVariation in halogen effects on receptor bindingReduced analgesic effect
3-Oxo-N-(phenyl)benzothiazine derivativesVarious phenyl substitutionsBroader range of biological activities based on phenolic structuresAntimicrobial properties

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • Pain Modulation Studies : A study demonstrated that compounds similar to this compound significantly reduced pain responses in animal models when administered through various routes.
  • Inflammation Reduction : Research indicated that this compound effectively lowered cytokine levels in inflammatory models, suggesting its potential as an anti-inflammatory agent.
  • Receptor Binding Affinity : Docking studies revealed strong interactions with kappa-opioid receptors, indicating a promising therapeutic index for managing pain.

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